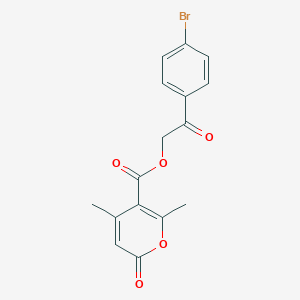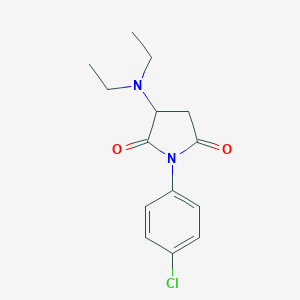
2-(4-bromophenyl)-2-oxoethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenyl)-2-oxoethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate, commonly known as BDP, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BDP is a synthetic compound that belongs to the class of pyranocarboxylic acid derivatives. It has been studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of BDP is not fully understood. However, it has been suggested that BDP exerts its effects by inhibiting various signaling pathways involved in inflammation and cancer. It has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and cancer. BDP has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
BDP has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. BDP has also been found to inhibit the growth of cancer cells and induce apoptosis. In addition, BDP has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
BDP has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. BDP has also been found to be stable under various conditions, making it suitable for use in various assays. However, BDP has some limitations, such as its low solubility in water, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the research on BDP. One potential area of research is the development of BDP-based therapeutics for the treatment of cancer and inflammation. Another area of research is the investigation of the neuroprotective effects of BDP in various neurodegenerative disorders. Furthermore, the development of new synthetic routes for BDP could lead to the discovery of new analogs with improved properties. Overall, the research on BDP has the potential to lead to the development of new therapeutic agents for the treatment of various diseases.
Synthesemethoden
BDP can be synthesized through a multi-step process that involves the reaction of 4-bromobenzaldehyde with 2-oxo-2H-pyran-5-carboxylic acid in the presence of a base. The resulting product is then subjected to further reactions to yield the final compound. The synthesis of BDP has been optimized to achieve high yields and purity, making it suitable for various research applications.
Wissenschaftliche Forschungsanwendungen
BDP has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. BDP has been shown to inhibit the production of pro-inflammatory cytokines, which are responsible for the development of various inflammatory diseases. It has also been found to induce cell death in cancer cells, making it a potential therapeutic agent for the treatment of cancer.
Eigenschaften
Produktname |
2-(4-bromophenyl)-2-oxoethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate |
|---|---|
Molekularformel |
C16H13BrO5 |
Molekulargewicht |
365.17 g/mol |
IUPAC-Name |
[2-(4-bromophenyl)-2-oxoethyl] 2,4-dimethyl-6-oxopyran-3-carboxylate |
InChI |
InChI=1S/C16H13BrO5/c1-9-7-14(19)22-10(2)15(9)16(20)21-8-13(18)11-3-5-12(17)6-4-11/h3-7H,8H2,1-2H3 |
InChI-Schlüssel |
YUWYSEPKTFFSLW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC(=C1C(=O)OCC(=O)C2=CC=C(C=C2)Br)C |
Kanonische SMILES |
CC1=CC(=O)OC(=C1C(=O)OCC(=O)C2=CC=C(C=C2)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(2,4-dimethylphenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B259545.png)
![4-ethoxy-8-fluoro-5H-pyrimido[5,4-b]indole](/img/structure/B259546.png)

![2-[4-(Benzylimino)-1,4-dihydro-1-pyridylmethyl]benzonitrile](/img/structure/B259551.png)
![2-(4-bromophenyl)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B259554.png)



![N-(2-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-4-nitrobenzamide](/img/structure/B259561.png)
![methyl (5E)-5-[(4-methoxyphenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B259563.png)

![1-[6-(2,5-Dioxopyrrolidin-1-yl)pyridin-2-yl]pyrrolidine-2,5-dione](/img/structure/B259569.png)

![N-[2-(methyloxy)cyclohexyl]cycloheptanamine](/img/structure/B259574.png)